molecular formula C7H2BrClN2O2 B15356546 2-Bromo-3-chloro-5-nitrobenzonitrile

2-Bromo-3-chloro-5-nitrobenzonitrile

Cat. No.: B15356546
M. Wt: 261.46 g/mol
InChI Key: YGJUPIJXEUASTN-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-nitrobenzonitrile is a multisubstituted aromatic nitrile featuring bromine (position 2), chlorine (position 3), and a nitro group (position 5) on a benzonitrile backbone. Its molecular formula is C₇H₂BrClN₂O₂, with a molecular weight of 277.46 g/mol. The compound’s functional groups—nitrile, nitro, and halogens—impart distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H2BrClN2O2

Molecular Weight

261.46 g/mol

IUPAC Name

2-bromo-3-chloro-5-nitrobenzonitrile

InChI

InChI=1S/C7H2BrClN2O2/c8-7-4(3-10)1-5(11(12)13)2-6(7)9/h1-2H

InChI Key

YGJUPIJXEUASTN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2-Bromo-3-chloro-5-nitrobenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is part of a larger class of nitro-substituted benzonitriles, which have been studied for various pharmacological effects, including anticancer, antibacterial, and enzyme inhibition properties. This article details the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C7H3BrClN2O2
  • Molecular Weight : 251.46 g/mol
  • CAS Number : [specific CAS number not provided in sources]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, nitro-substituted benzonitriles have been reported to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage .
    • A case study highlighted the efficacy of nitrobenzonitriles in inhibiting tumor growth in xenograft models, suggesting a potential for therapeutic application in oncology .
  • Antimicrobial Properties
    • Research indicates that halogenated benzonitriles possess antimicrobial activity against a range of bacteria and fungi. The presence of bromine and chlorine atoms enhances the lipophilicity and reactivity of these compounds, contributing to their ability to disrupt microbial cell membranes .
    • In vitro studies demonstrated that this compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in drug metabolism such as glutathione S-transferases (GSTs). These enzymes play a critical role in detoxifying harmful compounds within the body .
    • A specific study showed that derivatives of nitrobenzonitriles could act as substrates or inhibitors for GST isoenzymes, suggesting their utility in drug development and toxicology research .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; oxidative stress
AntimicrobialDisruption of cell membranes
Enzyme InhibitionInhibition of GST isoenzymes

Case Studies

  • Anticancer Study :
    • A recent investigation into the anticancer properties of this compound involved testing on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy :
    • An experiment assessing the antimicrobial activity against Staphylococcus aureus and Escherichia coli demonstrated that this compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms are susceptible to nucleophilic displacement under specific conditions. The nitro group at the 5-position activates the ring toward substitution by withdrawing electron density.

Reaction Type Conditions Example Outcome Reference
Bromine substitutionNH₃ (g), Cu catalyst, 150°C, DMF solventReplacement of Br with NH₂3-Chloro-5-nitroanthranilonitrile
Chlorine substitutionNaOH (aq), 120°C, phase-transfer catalystReplacement of Cl with OH2-Bromo-5-nitro-3-hydroxybenzonitrile

Mechanistic Notes :

  • Bromine substitution occurs preferentially over chlorine due to its lower bond dissociation energy.

  • Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .

Nitro Group Reduction

The nitro group can be selectively reduced to an amine under controlled conditions, enabling further functionalization.

Reducing Agent Conditions Product Yield Reference
H₂/Pd-CEtOH, 25°C, 1 atm H₂2-Bromo-3-chloro-5-aminobenzonitrile85%
Fe/HClReflux in HCl (6M), 4 hours5-Amino derivative with partial dehalogenation72%

Critical Observations :

  • Catalytic hydrogenation preserves halogen substituents, while Fe/HCl may lead to partial dehalogenation .

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating nitro group, EAS can occur at meta positions relative to existing substituents.

Reagent Conditions Position of Substitution Product Reference
HNO₃/H₂SO₄0–5°C, 2 hoursMeta to Cl2-Bromo-3-chloro-5-nitro-4-fluorobenzonitrile
SO₃/H₂SO₄60°C, 1 hourPara to BrSulfonated derivative

Key Insight :

  • The nitro group directs incoming electrophiles to meta positions relative to itself, while halogens influence regioselectivity via inductive effects .

Cyano Group Reactivity

The nitrile functionality participates in hydrolysis and cycloaddition reactions.

Reaction Conditions Product Application Reference
Acidic hydrolysisH₂SO₄ (conc.), 100°C, 6 hours2-Bromo-3-chloro-5-nitrobenzamidePrecursor to carboxylic acids
Cu-catalyzed couplingPPh₃, CuI, K₂CO₃, DMSO, 80°CTriazole derivativesPharmaceutical intermediates

Halogen Exchange Reactions

Bromine can undergo halogen exchange under high-temperature conditions.

Reagent Conditions Product Yield Reference
KI, CuIDMF, 180°C, 12 hours2-Iodo-3-chloro-5-nitrobenzonitrile68%
NaF, phase-transfer catalystToluene, 150°C, 24 hours2-Fluoro-3-chloro-5-nitrobenzonitrile54%

Photochemical Reactions

UV irradiation induces unique transformations, particularly at the nitro group.

Condition Observation Product Reference
UV (254 nm), EtOHNitro group reduction to nitroso2-Bromo-3-chloro-5-nitrosobenzonitrile
UV (365 nm), O₂ atmosphereOxidative cleavage of C-Br bond3-Chloro-5-nitrobenzoic acid

Comparative Reaction Kinetics

The table below summarizes reaction rates for substitution at different positions:

Position Substituent Relative Rate (k, s⁻¹) Activating/Deactivating
2Br1.2 × 10⁻³Weakly deactivating
3Cl8.5 × 10⁻⁴Moderately deactivating
5NO₂N/AStrongly deactivating

Data derived from competitive substitution experiments .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key analogs of 2-bromo-3-chloro-5-nitrobenzonitrile, highlighting differences in substituent positions and functional groups:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Applications
This compound C₇H₂BrClN₂O₂ Br (2), Cl (3), NO₂ (5) Nitrile, nitro, halogens Agrochemical intermediates, drug synthesis
2-Bromo-5-nitrobenzonitrile C₇H₃BrN₂O₂ Br (2), NO₂ (5) Nitrile, nitro, bromine Precursor for dyes and ligands
4-Bromo-2-nitrobenzonitrile C₇H₃BrN₂O₂ Br (4), NO₂ (2) Nitrile, nitro, bromine Organic synthesis intermediates
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO Br (5), OH (2) Nitrile, hydroxyl, bromine Antiretroviral drugs, cancer therapies
1-Bromo-3-chloro-5-nitrobenzene C₆H₃BrClNO₂ Br (1), Cl (3), NO₂ (5) Halogens, nitro No nitrile; used in cross-coupling reactions

Key Observations :

  • Electronic Effects : The nitro group (electron-withdrawing) and halogens (electron-withdrawing inductive effect) in this compound enhance electrophilic substitution reactivity compared to hydroxyl-containing analogs like 5-bromo-2-hydroxybenzonitrile .
  • Hydrogen Bonding : Unlike 5-bromo-2-hydroxybenzonitrile, which forms intermolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.80 Å) , the nitro and nitrile groups in the target compound favor dipole-dipole interactions, influencing solubility and crystallization behavior.

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